

PFN-Br: A Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: PFN-Br

Cat. No.: B15286402

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PFN-Br, chemically known as Poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide, is a conjugated polymer electrolyte that has garnered significant attention in the field of organic electronics.[1] Its unique properties, including a hydrophobic backbone and hydrophilic side chains, make it an excellent material for use as an electron-interface layer in a variety of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and perovskite solar cells.[1] The incorporation of **PFN-Br** at the interface enhances the efficiency of electron extraction and transport, leading to improved device performance.[1]

This technical guide provides a comprehensive overview of the molecular structure and synthesis of **PFN-Br**, tailored for researchers, scientists, and professionals in drug development who may utilize this polymer in their applications.

Molecular Structure of PFN-Br

The molecular structure of **PFN-Br** consists of alternating fluorene units. One fluorene monomer is substituted at the 9-position with two dioctyl chains, providing solubility in organic solvents. The other fluorene monomer is functionalized at the 9-position with two N,N-dimethyl-N-ethylammonium-propyl side chains, which impart the polyelectrolyte nature to the polymer.

The positive charges on the quaternary ammonium groups are balanced by bromide counterions.

Below is a visual representation of the **PFN-Br** repeating unit:

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Figure 1: Chemical structure of the **PFN-Br** repeating unit.

Quantitative Molecular Data

Precise bond lengths and angles for **PFN-Br** are not readily available due to its polymeric and likely amorphous nature. However, a range of other quantitative properties have been characterized and are summarized in the tables below.

Table 1: Molecular Weight and Polydispersity

Property	Value	Reference
Molecular Weight (Mw)	165 kDa	[1]
Number-Average Molecular Weight (Mn)	57 kDa	[1]
Polydispersity Index (PDI)	2.9	[1]

Table 2: Physical and Electronic Properties

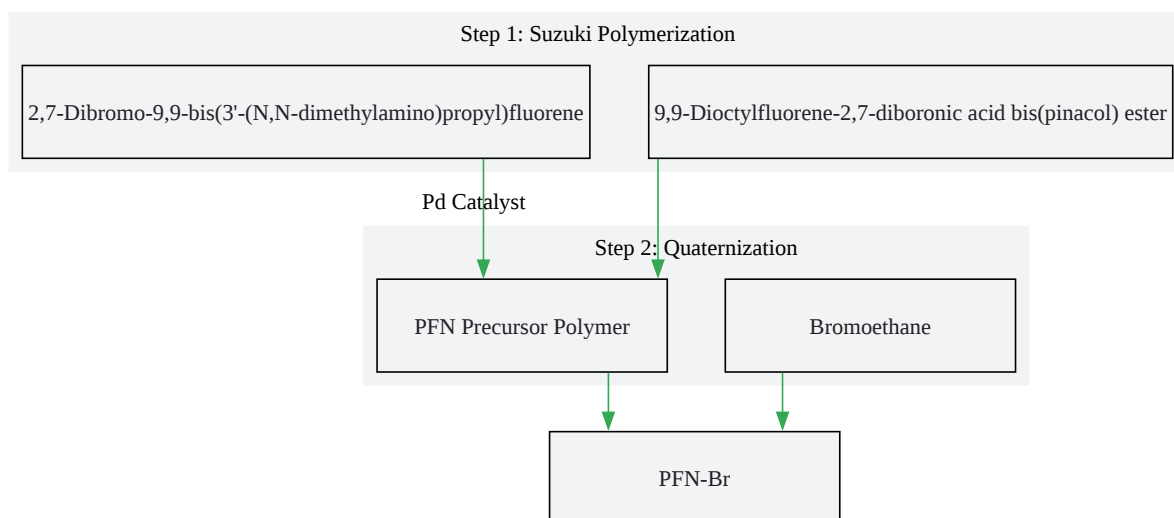
Property	Value	Reference
Melting Point	>200 °C	
Solubility	Soluble in DMF, DMSO, alcohol, and water. Insoluble in chloroform.	
Electron Mobility (μe)	$6.34 \times 10^{-4} \text{ cm}^2/(\text{V}\cdot\text{s})$	
Hole Mobility (μh)	$5.60 \times 10^{-4} \text{ cm}^2/(\text{V}\cdot\text{s})$	

Synthesis of PFN-Br

The synthesis of **PFN-Br** is a two-step process. First, a precursor polymer, Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN), is synthesized. This is followed by the quaternization of the tertiary amine groups on the PFN side chains to yield the final **PFN-Br** product.

Synthesis Workflow

The overall synthesis workflow can be visualized as follows:



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Caption: Synthesis workflow for **PFN-Br**.

Experimental Protocols

Step 1: Synthesis of PFN Precursor (via Mechanochemical Suzuki Polymerization)

While solution-phase Suzuki polymerization is common, a more sustainable mechanochemical approach has been reported for the synthesis of the PFN precursor.

- Reactants:
 - 2,7-Dibromo-9,9-bis(3'-(N,N-dimethylamino)propyl)fluorene
 - 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
 - Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K_2CO_3)
- Procedure:
 - The monomers, catalyst, and base are added to a ball milling jar.
 - The mixture is milled at a specific frequency for a set duration. The optimization of these conditions is crucial for achieving high molecular weight and yield.
 - After milling, the solid mixture is dissolved in a suitable solvent and purified, for example, by precipitation in a non-solvent, to isolate the PFN polymer.

Step 2: Quaternization of PFN to **PFN-Br** (Representative Protocol)

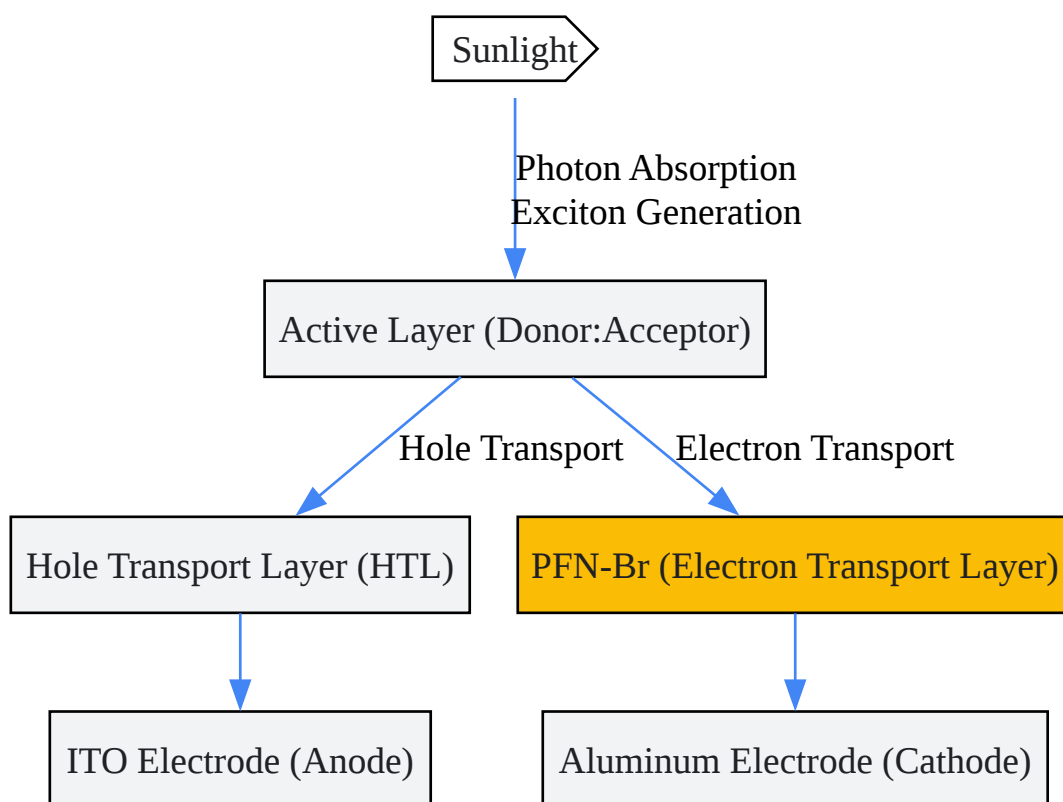
The following is a representative protocol for the quaternization of a polymer with tertiary amine side chains, adapted from a similar procedure.

- Reactants:
 - PFN precursor polymer
 - Bromoethane (or other suitable alkylating agent)
 - Acetone (or another appropriate solvent)
- Procedure:
 - Dissolve the PFN polymer in acetone in a round-bottom flask.
 - Add an excess of bromoethane to the solution. A molar ratio of alkyl halide to amine groups of 1.5:1 is a reasonable starting point.
 - The reaction mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for 24 hours.
 - As the reaction progresses, the quaternized polymer, **PFN-Br**, which is less soluble in acetone, may precipitate.

- The product is collected, for example, by filtration or by removal of the solvent under reduced pressure, and then washed to remove any unreacted starting materials and byproducts.

Application Workflow in Organic Electronic Devices

PFN-Br is typically used as an interlayer to improve the performance of organic electronic devices. The following diagram illustrates its role in an inverted organic solar cell.



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Caption: Role of **PFN-Br** in an inverted organic solar cell.

In this device architecture, the **PFN-Br** layer facilitates the efficient collection of electrons at the cathode, reduces the work function of the electrode, and prevents charge recombination at the interface, all of which contribute to a higher power conversion efficiency.

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References

- 1. ossila.com [ossila.com]
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